molecular formula C10H10Cl2N2S B1351092 [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride CAS No. 690632-35-0

[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride

Cat. No. B1351092
CAS RN: 690632-35-0
M. Wt: 261.17 g/mol
InChI Key: PNBZPHKDYJHRSP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride, also known as CPT, is an important organic compound in the field of chemistry. CPT is a white or off-white crystalline powder, with a molecular weight of 255.71 g/mol and a melting point of 218-220 °C. CPT is a derivative of thiazole and is used as a starting material for the synthesis of a variety of other compounds. CPT is also used in the synthesis of drugs and pharmaceuticals.

Scientific Research Applications

Environmental Implications of Chlorophenyl Compounds

  • Impact on Aquatic Environments : Research has shown that chlorophenols, including 4-chlorophenol, exhibit moderate toxic effects on mammalian and aquatic life. Their persistence in the environment can vary, potentially leading to significant ecological impacts under certain conditions (Krijgsheld & Gen, 1986).

Pharmacological Research and Applications

  • Neuropharmacological Potential : Studies have identified the pharmacological significance of thiazole derivatives, such as chlormethiazole, which has been explored as a sedative agent and for its potential neuroprotective properties. Despite promising animal model results, clinical trials have had limited success, indicating a need for further research to bridge the gap between preclinical and clinical outcomes (Wilby & Hutchinson, 2006).

Synthesis and Structural Analysis

  • Synthetic Routes and Structural Insights : The synthesis and transformation of thiazolyl derivatives, including their chemical and biological properties, have been a focus of research. These studies explore methods for synthesizing 4-phosphorylated 1,3-azoles and their significant pharmacological activities, highlighting the chemical diversity and potential applications of these compounds (Abdurakhmanova et al., 2018).

properties

IUPAC Name

[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S.ClH/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10;/h1-4,6H,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBZPHKDYJHRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383364
Record name [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride

CAS RN

690632-35-0
Record name [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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